16-Oxocafestol

Description

BenchChem offers high-quality 16-Oxocafestol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Oxocafestol including the price, delivery time, and more detailed information at info@benchchem.com.

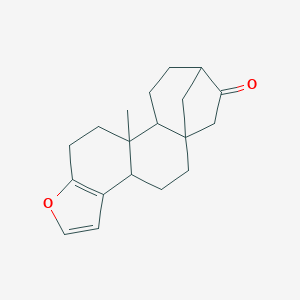

Structure

3D Structure

Properties

IUPAC Name |

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYTNONBBOFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 16-Oxocafestol: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxocafestol is a synthetic derivative of cafestol (B1668206), a naturally occurring diterpene found in coffee beans. Like its parent compound, 16-Oxocafestol is of interest to the scientific community for its potential to induce phase II detoxifying enzymes, suggesting applications in chemoprevention and as an antioxidant. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 16-Oxocafestol, with a focus on its role as an inducer of Glutathione (B108866) S-transferase (GST).

Chemical Structure and Properties

16-Oxocafestol is characterized by the oxidation of the primary alcohol at the C-16 position of cafestol to a ketone. This modification of the glycol function is a key feature that influences its biological activity.

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | 12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-17-one | PubChem |

| Molecular Formula | C₁₉H₂₄O₂ | PubChem |

| Molecular Weight | 284.39 g/mol | PubChem |

| CAS Number | 108664-98-8 | LKT Labs |

Synthesis of 16-Oxocafestol

16-Oxocafestol is synthesized from its parent compound, cafestol. The primary transformation involves the selective oxidation of the primary alcohol at the C-16 position.

Experimental Protocol: Synthesis of 16-Oxocafestol from Cafestol

The following is a representative protocol for the oxidation of a primary alcohol to a ketone, based on standard organic synthesis methodologies, as would be expected for the preparation of 16-Oxocafestol.

Materials:

-

Cafestol

-

Dichloromethane (B109758) (DCM), anhydrous

-

Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent

-

Ethyl acetate (B1210297)

-

Hexanes

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve cafestol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the cafestol.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material (cafestol) is no longer visible by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Extraction and Drying: Combine the organic filtrates and wash sequentially with 5% aqueous sodium hydroxide, 1 M aqueous hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 16-Oxocafestol.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

The primary reported biological activity of 16-Oxocafestol is the induction of Glutathione S-transferase (GST), a key phase II detoxification enzyme.[1] This activity is a strong indicator of potential chemopreventive properties. Derivatives of cafestol with modifications to the glycol function, such as 16-Oxocafestol, have been shown to retain much of the inducing properties of the parent compound.[1]

Signaling Pathway: Nrf2-Mediated Induction of Phase II Enzymes

While direct studies on 16-Oxocafestol's mechanism are limited, the activity of its parent compound, cafestol, is known to be mediated through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][4][5] It is highly probable that 16-Oxocafestol follows a similar mechanism.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, such as diterpenes, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II enzymes, such as GST, leading to their increased expression.

References

- 1. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cafestol Activates Nuclear Factor Erythroid-2 Related Factor 2 and Inhibits Urotensin II-Induced Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties [mdpi.com]

- 5. Protective effect of cafestol against doxorubicin-induced cardiotoxicity in rats by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 16-Oxocafestol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxocafestol, a synthetic derivative of the coffee diterpene cafestol (B1668206), has garnered interest for its potential chemopreventive properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 16-Oxocafestol. Drawing from seminal research, this document details the experimental protocols for its synthesis from cafestol and presents its biological activity, specifically its role as an inducer of glutathione (B108866) S-transferase (GST), a key enzyme in detoxification pathways. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Rationale

16-Oxocafestol was first described in a 1987 study by Lam, Sparnins, and Wattenberg, which investigated the structure-activity relationship of cafestol and kahweol (B1673272) derivatives as inducers of glutathione S-transferase (GST)[1]. The primary hydroxyl group at the C-16 position of cafestol was identified as a key site for modification to probe its influence on biological activity. The oxidation of this alcohol to a ketone functionality yielded 16-Oxocafestol. The rationale behind this modification was to understand the importance of the glycol group in the biological effects of cafestol, particularly its ability to modulate the activity of detoxifying enzymes[1].

Synthesis of 16-Oxocafestol

The synthesis of 16-Oxocafestol is achieved through the selective oxidation of the primary alcohol group of cafestol.

Experimental Protocol: Synthesis of 16-Oxocafestol from Cafestol[1]

Materials:

-

Cafestol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of cafestol (1 equivalent) in anhydrous dichloromethane is prepared.

-

To this solution, pyridinium chlorochromate (PCC) (1.5 equivalents) is added in one portion.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate to afford 16-Oxocafestol as a solid.

Diagram of the Synthesis Workflow:

Biological Activity: Induction of Glutathione S-Transferase

The primary reported biological activity of 16-Oxocafestol is its ability to induce glutathione S-transferase (GST) activity in vivo. GSTs are a family of enzymes that play a critical role in the detoxification of xenobiotics and protection against oxidative stress.

Experimental Protocol: In Vivo Assessment of GST Induction[1]

Animal Model:

-

Female ICR/Ha mice

Treatment:

-

Test compounds, including 16-Oxocafestol, were administered by oral gavage.

-

The vehicle used was cottonseed oil.

-

Mice were treated on two occasions, 48 and 24 hours before sacrifice.

Tissue Preparation and Enzyme Assay:

-

At the end of the treatment period, mice were sacrificed, and the liver and mucosa of the small bowel were collected.

-

The tissues were homogenized, and the cytosolic fraction was obtained by centrifugation.

-

GST activity in the cytosolic fraction was determined spectrophotometrically using 1-chloro-2,4-dinitrobenzene (B32670) as the substrate.

-

The protein concentration was determined by the Lowry method.

-

Enzyme activity was expressed as micromoles of product formed per minute per milligram of cytosolic protein.

Data Presentation:

The efficacy of 16-Oxocafestol as a GST inducer was compared to that of cafestol and other derivatives. The results are summarized in the table below.

| Compound | Dose (mg) | Organ | GST Activity (% of Control) |

| Cafestol | 5 | Liver | 220 |

| 5 | Small Bowel Mucosa | 200 | |

| 16-Oxocafestol | 5 | Liver | 210 |

| 5 | Small Bowel Mucosa | 180 |

Table 1: Effect of Cafestol and 16-Oxocafestol on Glutathione S-Transferase Activity in Mice. Data extracted from Lam et al., 1987[1].

Structure-Activity Relationship and Signaling Pathways

The study by Lam et al. demonstrated that modifications to the glycol function of cafestol, including the oxidation to 16-Oxocafestol, retained much of the GST-inducing properties of the parent compound[1]. This suggests that the primary hydroxyl group at C-16 is not essential for this specific biological activity. The furan (B31954) moiety, however, was found to be crucial for the induction of GST activity[1].

The induction of GST is primarily regulated by the Keap1-Nrf2 signaling pathway. While the direct interaction of 16-Oxocafestol with components of this pathway has not been explicitly demonstrated, it is the most probable mechanism of action, similar to other known inducers of phase II detoxification enzymes.

Diagram of the Hypothesized Signaling Pathway:

Conclusion

16-Oxocafestol is a readily accessible synthetic derivative of cafestol that retains significant biological activity as an inducer of the detoxifying enzyme glutathione S-transferase. The available data suggests that the C-16 position can be modified from a hydroxyl to a carbonyl group without abolishing this chemopreventive activity. Further research is warranted to fully elucidate the mechanism of action of 16-Oxocafestol and to explore its potential in other biological assays, including its anticancer and antioxidative properties. The detailed synthetic and analytical protocols provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of cafestol derivatives.

References

The Metabolic Relationship of 16-Oxocafestol to the Coffee Diterpenes Cafestol and Kahweol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic relationship between the coffee diterpenes cafestol (B1668206), kahweol (B1673272), and the oxidized derivative, 16-oxocafestol. Drawing upon established experimental data, this document details the biotransformation pathways, comparative biological activities, and the underlying molecular mechanisms of these compounds. Quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are outlined to facilitate further research. Visual diagrams of relevant signaling pathways and experimental workflows are provided to enhance understanding.

Introduction: The Kourane Diterpene Family in Coffee

Cafestol and kahweol are pentacyclic diterpene alcohols with an ent-kaurane skeleton, found primarily in the lipid fraction of coffee beans.[1] Their concentrations vary depending on the coffee species, with Coffea arabica containing both cafestol and kahweol, while Coffea canephora (Robusta) has a higher concentration of cafestol and only trace amounts of kahweol.[1] The primary structural difference between these two molecules is a double bond between carbons 1 and 2 in kahweol, which is a single bond in cafestol.[1] These compounds are of significant interest due to their diverse biological activities, including cholesterol-raising effects, and anti-inflammatory and anticarcinogenic properties.[2][3] This guide focuses on the metabolic fate of these diterpenes, specifically their relationship to the oxidized form, 16-oxocafestol.

Metabolic Fate of Cafestol and Kahweol

In vivo studies indicate that cafestol and kahweol are well-absorbed in the small intestine, with approximately 70% of the ingested amount being absorbed.[3] While glucuronidation and sulfation are common pathways for xenobiotic metabolism, only a small fraction (around 1% or less) of ingested cafestol and kahweol is excreted as glucuronic or sulfuric acid conjugates in urine.[3] This suggests that these diterpenes undergo more extensive metabolism in the body.[3]

Oxidation of Cafestol: The Formation of 17-Oxocafestol

Recent research using an in vitro digestion model has identified a novel carboxylic acid derivative of cafestol, termed 17-oxocafestol .[4] This metabolite, with a mass-to-charge ratio (m/z) of 331.19038 [M + H]+, is formed through the oxidation of the hydroxymethyl group at the C-17 position of the cafestol molecule.[4] The formation of 17-oxocafestol was observed during the oral phase of the in vitro digestion, suggesting a potential role of the oral microbiota in this biotransformation.[4] While the user's query specifically mentions "16-oxocafestol," it is highly probable that this refers to the same oxidized metabolite, with potential variations in the numbering of the carbon skeleton in different contexts. For the remainder of this guide, we will refer to this oxidized form as 17-oxocafestol, based on the available scientific literature.

The metabolic conversion of cafestol to 17-oxocafestol represents a key biotransformation pathway. The introduction of a carboxylic acid group significantly alters the polarity and chemical properties of the molecule, which could in turn modulate its biological activity and subsequent metabolic fate.

Quantitative Data on Biological Activities

The biological effects of cafestol and kahweol have been extensively studied. The following tables summarize key quantitative data from in vitro experiments, providing a basis for comparing their potency and mechanisms of action.

| Compound(s) | Cell Line | Concentration | Effect | Reference |

| Cafestol | HepG2 | 10 µg/mL | 19% decrease in LDL uptake | [5] |

| Cafestol | HepG2 | 20 µg/mL | 15-20% decrease in LDL uptake | [5] |

| Cafestol | HepG2 | 20 µg/mL | 20-30% decrease in LDL degradation | [5] |

| Cafestol | HepG2 | 20 µg/mL | No significant change in LDL receptor mRNA levels | [5] |

| Cafestol & Kahweol Mix | HepG2 | 20 µg/mL | 24% decrease in LDL uptake | [6] |

| 25-hydroxycholesterol (control) | HepG2 | 5 µg/mL | 55-65% decrease in LDL uptake | [5] |

Table 1: Effects of Cafestol and Kahweol on LDL Metabolism in HepG2 Cells

| Compound(s) | Cell Line | Concentration | Effect on Gene/Protein Expression | Reference |

| Cafestol | APOE3Leiden mice (in vivo) | Not specified | Down-regulation of CYP7A1, sterol 12α-hydroxylase, and Na+-taurocholate cotransporting polypeptide in the liver | [7] |

| Cafestol | APOE3Leiden mice (in vivo) | Not specified | Up-regulation of intestinal bile acid-binding protein and fibroblast growth factor 15 (FGF15) in the intestine | [7] |

| Cafestol & Kahweol Mix | Human derived hepatoma (HepG2) cells | ≥ 0.9 µg/mL | ~1.7-fold inhibition of PhIP-induced micronucleus formation | [8] |

| Cafestol Palmitate | Human derived hepatoma (HepG2) cells | ≥ 1.7 µg/mL | ~1.7-fold inhibition of PhIP-induced micronucleus formation | [8] |

| Cafestol & Kahweol Mix | Human derived hepatoma (HepG2) cells | ≥ 0.3 µg/mL | 50% reduction of NDMA-induced genotoxicity | [8] |

Table 2: Effects of Cafestol and Kahweol on Gene Expression and Genotoxicity

Experimental Protocols

In Vitro Digestion Model for Cafestol Metabolism

This protocol is based on the methodology used to identify 17-oxocafestol.[4]

-

Preparation of Cafestol Solution: Dissolve isolated cafestol in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

-

Oral Phase: Mix the cafestol solution with a simulated salivary fluid containing α-amylase and incubate at 37°C for a specified time (e.g., 2 minutes) with gentle agitation.

-

Gastric Phase: Adjust the pH of the oral phase mixture to approximately 2.5 with HCl and add pepsin. Incubate at 37°C for a defined period (e.g., 2 hours) with continuous mixing.

-

Intestinal Phase: Neutralize the gastric phase mixture with sodium bicarbonate and add a mixture of bile salts and pancreatin. Incubate at 37°C for a set time (e.g., 2 hours) with agitation.

-

Sample Analysis: At the end of each phase, collect aliquots and analyze for cafestol and its metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

LDL Uptake Assay in HepG2 Cells

This protocol is a generalized procedure based on common methodologies for studying LDL metabolism.[8][9][10][11][12]

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of approximately 2 x 105 cells/mL and allow them to adhere overnight.

-

Cholesterol Starvation: Replace the culture medium with serum-free DMEM and incubate for 16-24 hours to upregulate LDL receptor expression.

-

Compound Treatment: Treat the cells with varying concentrations of cafestol, kahweol, or vehicle control (e.g., DMSO) in serum-free medium for a specified duration (e.g., 16 hours).

-

LDL Uptake: After treatment, add fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) to the cells and incubate for 4 hours at 37°C.

-

Quantification: Wash the cells with phosphate-buffered saline (PBS) to remove unbound LDL. Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

Cafestol Activation of FXR and PXR Signaling

Cafestol has been identified as an agonist for the nuclear receptors Farnesoid X Receptor (FXR) and Pregnane (B1235032) X Receptor (PXR).[7][13] Activation of these receptors plays a crucial role in the regulation of cholesterol homeostasis.

Caption: Cafestol-mediated activation of FXR and PXR signaling pathways.

Experimental Workflow for Investigating Cafestol Metabolism

The following diagram outlines a typical workflow for studying the biotransformation of cafestol.

Caption: A generalized experimental workflow for studying cafestol metabolism.

Conclusion

The coffee diterpenes cafestol and kahweol are bioactive compounds that undergo extensive metabolism in the body. A key metabolic transformation of cafestol is its oxidation to 17-oxocafestol, a carboxylic acid derivative. This biotransformation, along with the inherent biological activities of the parent compounds, contributes to the complex physiological effects observed with the consumption of unfiltered coffee. Cafestol, in particular, has been shown to be a potent agonist of the nuclear receptors FXR and PXR, providing a molecular basis for its effects on cholesterol homeostasis. Further research is warranted to fully elucidate the biological activities of 17-oxocafestol and to explore the complete metabolic pathways of these intriguing natural products. The experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioaccessibility of Cafestol from Coffee Brew: A Metabolic Study Employing an In Vitro Digestion Model and LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The cholesterol-raising factor from coffee beans, cafestol, as an agonist ligand for the farnesoid and pregnane X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. abcam.com [abcam.com]

- 10. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. arts.units.it [arts.units.it]

The Unexplored Potential of 16-Oxocafestol: A Technical Guide to Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 16-Oxocafestol is currently limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential biological activities of 16-Oxocafestol based on the well-documented activities of its parent compound, cafestol (B1668206), and the influence of chemical modifications at the C-16 position observed in other derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction: The Promise of Coffee Diterpenes

Coffee is a rich source of bioactive compounds, among which the diterpenes cafestol and kahweol (B1673272) have garnered significant scientific attention.[1][2][3] These molecules exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and metabolic regulatory effects.[1][3][4] The unique kaurane (B74193) skeleton of these diterpenes provides a versatile scaffold for chemical modifications, leading to the synthesis and evaluation of various derivatives with modulated biological activities. This guide focuses on the potential of a specific, understudied derivative: 16-Oxocafestol. By examining the structure-activity relationships of known cafestol analogues, we can infer the likely biological profile of this intriguing compound.

Inferred Biological Activities of 16-Oxocafestol

Based on the activities of cafestol and the impact of modifications at the C-16 position, 16-Oxocafestol is hypothesized to possess the following biological activities:

-

Modulated Anti-inflammatory Activity: Cafestol is a known inhibitor of inflammatory pathways. The introduction of an oxo group at C-16 may alter its interaction with key inflammatory mediators.

-

Potential Anticancer Properties: Cafestol and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5][6] The 16-oxo functional group could influence this activity, potentially enhancing selectivity or potency.

-

Altered Metabolic Effects: Cafestol is known for its cholesterol-raising effects, which are mediated through interactions with nuclear receptors like the Farnesoid X Receptor (FXR).[7][8][9] Modification at the C-16 position, as seen in 16-O-methylcafestol, has been shown to modulate this interaction.[7][8][9] It is plausible that 16-Oxocafestol will also exhibit a modified impact on cholesterol metabolism.

Quantitative Data on Cafestol and Related Derivatives

To provide a framework for predicting the potency of 16-Oxocafestol, the following table summarizes key quantitative data for cafestol and its relevant derivatives.

| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Activity | Reference |

| Cafestol | COX-2 Inhibition | In vitro assay | IC50: 0.25 µg/mL | [10] |

| Cytotoxicity | MCF7 (breast cancer) | IC50: >100 µM | [5] | |

| Cytotoxicity | A2780 (ovarian cancer) | IC50: >100 µM | [5] | |

| Cytotoxicity | NIH 3T3 (fibroblasts) | IC50: >100 µM | [5] | |

| Kahweol | COX-2 Inhibition | In vitro assay | IC50: 5.0 µg/mL | [10] |

| Cafestol Palmitate | COX-2 Inhibition | In vitro assay | Weakly active | [10] |

| Kahweol Palmitate | COX-2 Inhibition | In vitro assay | Weakly active | [10] |

| Cafestol-Rhodamine B Conjugate (Compound 6) | Cytotoxicity | MCF7 (breast cancer) | IC50: 13.2 µM | [5] |

| Cytotoxicity | A2780 (ovarian cancer) | IC50: 12.5 µM | [5] | |

| Cytotoxicity | NIH 3T3 (fibroblasts) | IC50: 31.9 µM | [5] |

Experimental Protocols for Evaluating Cafestol Derivatives

The following are detailed methodologies for key experiments that would be crucial for characterizing the biological activities of 16-Oxocafestol, based on protocols used for cafestol and its analogs.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from methods used to evaluate the cytotoxicity of cafestol-rhodamine B conjugates.[5][6]

-

Cell Plating: Seed human tumor cell lines (e.g., MCF7, A2780) and non-malignant fibroblasts (e.g., NIH 3T3) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 16-Oxocafestol (and parent compounds as controls) for 48-72 hours.

-

Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is based on the evaluation of the anti-inflammatory activity of cafestol and its analogs.[10]

-

Enzyme Preparation: Obtain purified human or ovine COX-2 enzyme.

-

Inhibition Reaction: Pre-incubate the COX-2 enzyme with various concentrations of 16-Oxocafestol for a specified time.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin (B15479496) Measurement: Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Farnesoid X Receptor (FXR) Ligand Binding Assay

This protocol is based on studies investigating the interaction of cafestol and 16-O-methylcafestol with FXR.[7][8][9]

-

Protein Expression and Purification: Express and purify the ligand-binding domain (LBD) of FXR.

-

Fluorescence Spectroscopy: Titrate the purified FXR-LBD with increasing concentrations of 16-Oxocafestol.

-

Fluorescence Quenching Measurement: Monitor the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.

-

Binding Affinity Calculation: Calculate the binding affinity (Kd) from the fluorescence quenching data.

-

Circular Dichroism (CD) Spectroscopy: Record the CD spectra of FXR-LBD in the absence and presence of 16-Oxocafestol to assess conformational changes upon binding.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the biological evaluation of 16-Oxocafestol.

Caption: Hypothesized Anti-inflammatory Signaling Pathway of 16-Oxocafestol.

Caption: Experimental Workflow for Cytotoxicity Assessment using SRB Assay.

Caption: Inferred Logical Relationship in Cholesterol Metabolism Regulation.

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that 16-Oxocafestol is a promising candidate for further investigation. Its potential to exhibit modulated anti-inflammatory, anticancer, and metabolic activities makes it a compelling target for drug discovery programs. Future research should prioritize the chemical synthesis of 16-Oxocafestol, followed by a comprehensive biological evaluation using the protocols outlined in this guide. Such studies will be instrumental in validating the inferred activities and unlocking the full therapeutic potential of this novel cafestol derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Towards Cytotoxic Derivatives of Cafestol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. On the Cholesterol Raising Effect of Coffee Diterpenes Cafestol and 16-O-Methylcafestol: Interaction with Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Preliminary In-Vitro Studies on 16-Oxocafestol

A comprehensive review of available scientific literature reveals a significant scarcity of preliminary in-vitro studies conducted on 16-Oxocafestol. Despite extensive searches for its biological activities, experimental data, and associated signaling pathways, publicly accessible research on this specific synthetic derivative of cafestol (B1668206) is exceptionally limited. This guide summarizes the currently available information and highlights the areas where data is absent.

Overview and Chemical Information

16-Oxocafestol is identified as a synthetic derivative of cafestol, a diterpene naturally found in coffee beans.[1] Commercial suppliers suggest that, similar to its parent compound, 16-Oxocafestol may possess anticancer, chemopreventive, or antioxidative properties through the induction of phase II enzymes.[1] However, this assertion appears to be largely based on a single study from 1987 and has not been substantially corroborated by subsequent in-vitro research in publicly available literature.

Quantitative Data from In-Vitro Studies

A thorough search for quantitative data from in-vitro assays involving 16-Oxocafestol did not yield any specific results. Key areas where data is currently unavailable include:

-

Cytotoxicity: No IC50 or EC50 values for 16-Oxocafestol in any cancer or non-malignant cell lines were found.

-

Enzyme Inhibition/Induction: While it is suggested that 16-Oxocafestol may induce phase II enzymes like glutathione (B108866) S-transferase, no quantitative data on its potency or efficacy (e.g., fold induction, specific activity) is available in the reviewed literature.[1]

-

Antioxidant Activity: Standard in-vitro antioxidant assays (e.g., DPPH, ABTS, ORAC) with quantitative results for 16-Oxocafestol have not been published.

-

Anti-inflammatory Activity: Data on the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) or cytokines by 16-Oxocafestol in cell-based assays is absent.

Experimental Protocols

Due to the lack of published in-vitro studies, no detailed experimental protocols for the biological evaluation of 16-Oxocafestol can be provided. The foundational study often cited in relation to cafestol and kahweol (B1673272) derivatives is:

-

Lam, L. K., Sparnins, V. L., & Wattenberg, L. W. (1987). Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice. Journal of medicinal chemistry, 30(8), 1399–1403. [1]

Access to the full text of this article is necessary to determine if it contains specific in-vitro methodologies that were applied to 16-Oxocafestol. However, the title suggests the primary focus may be on in-vivo effects or the use of tissue homogenates rather than isolated cell cultures.

Signaling Pathways

There is no direct evidence from in-vitro studies to implicate 16-Oxocafestol in any specific signaling pathway. While research on related compounds, such as cafestol, has explored various mechanisms, these cannot be directly extrapolated to 16-Oxocafestol without dedicated experimental validation.

To illustrate a hypothetical workflow for investigating the mechanism of action of a novel compound like 16-Oxocafestol, the following diagram outlines a general approach.

Figure 1. A generalized experimental workflow for the in-vitro characterization of a novel compound.

Conclusion

The current body of scientific literature available through public databases lacks the necessary data to construct an in-depth technical guide on the preliminary in-vitro studies of 16-Oxocafestol. While its chemical relationship to cafestol suggests potential biological activities, these have not been experimentally verified in a peer-reviewed in-vitro context. Future research is required to elucidate the cytotoxic, enzymatic, and signaling effects of this compound to enable a comprehensive understanding of its potential for drug development. Researchers interested in this molecule would need to conduct foundational in-vitro studies to generate the data that is currently absent from the scientific record.

References

Unveiling the Chemopreventive Promise of 16-Oxocafestol and Related Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global burden of cancer continues to drive the search for novel therapeutic and preventive agents. Among the vast array of natural compounds, diterpenes found in coffee, such as cafestol (B1668206) and kahweol (B1673272), and their derivatives like 16-Oxocafestol, have emerged as promising candidates for cancer chemoprevention.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the chemopreventive potential of this class of compounds, with a focus on their mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data on Chemopreventive Effects

The anticancer activities of cafestol, kahweol, and their derivatives have been evaluated in various cancer cell lines and animal models. The following tables summarize the key quantitative findings from these studies, offering a comparative look at their efficacy.

Table 1: In Vitro Antiproliferative and Pro-Apoptotic Effects of Cafestol and Kahweol

| Compound | Cancer Cell Line | Concentration | Effect | Reference |

| Cafestol | Caki (Renal Cancer) | 10-40 µM | Concentration-dependent inhibition of proliferation and induction of apoptosis.[4] | Choi et al., 2011 |

| Kahweol Acetate & Cafestol | PC-3, DU145, LNCaP (Prostate Cancer) | Not Specified | Significant inhibition of proliferation and migration; enhancement of apoptosis.[3] | Kim et al., 2018 |

| Cafestol | U251MG (Glioma), MDA-MB231 (Breast Cancer) | Not Specified | Overcomes resistance to the Bcl-2 inhibitor ABT-737.[4] | Chen et al., 2015 |

| Cafestol & Ara-C | HL60 (Leukemia) | Not Specified | Synergistic reduction in cell viability compared to individual treatments.[4] | Lee et al., 2012 |

| Kahweol & Sorafenib | Caki (Renal Cancer) | Not Specified | Synergistic induction of apoptosis.[4] | Choi et al., 2012 |

Table 2: In Vivo Antitumor Efficacy of Kahweol and its Derivatives

| Compound | Animal Model | Cancer Type | Key Findings | Reference |

| Kahweol Acetate | SCID mice with DU-145 xenografts | Prostate Cancer | Inhibition of tumor growth.[3] | Kim et al., 2018 |

Key Signaling Pathways Modulated by Cafestol and Kahweol

The chemopreventive effects of these diterpenes are attributed to their ability to modulate multiple signaling pathways that are often dysregulated in cancer.[4][5] These pathways are crucial for cell survival, proliferation, apoptosis, and angiogenesis.

The diagram below illustrates the key signaling cascades influenced by cafestol and kahweol. These compounds have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, inhibit the activity of transcription factors such as STAT3, and suppress the expression of the androgen receptor (AR), a key driver in prostate cancer.[3] Furthermore, they can induce apoptosis through the activation of caspase-3 and the cleavage of PARP.[3][4]

Caption: Key signaling pathways modulated by cafestol and kahweol in cancer cells.

Experimental Protocols

To facilitate the replication and further investigation of the chemopreventive properties of these compounds, this section outlines the general methodologies employed in the cited preclinical studies.

In Vitro Cell Proliferation and Viability Assays

-

Cell Lines: Human cancer cell lines such as PC-3, DU145, LNCaP (prostate), Caki (renal), U251MG (glioma), MDA-MB231 (breast), and HL60 (leukemia) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of cafestol, kahweol, or their derivatives for specific durations (e.g., 24, 48, 72 hours).

-

Assessment of Viability: Cell viability is commonly assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to a vehicle-treated control.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting: The expression levels of key apoptosis-related proteins are analyzed. This includes pro-apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

-

Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP, an early indicator of apoptosis, can be measured using fluorescent dyes like JC-1 or TMRE.

Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time.

-

Transwell (Boyden Chamber) Assay: Cells are seeded in the upper chamber of a Transwell insert, and their migration towards a chemoattractant in the lower chamber is quantified. For invasion assays, the insert is coated with a basement membrane extract (e.g., Matrigel).

The workflow for a typical in vitro investigation of these coffee diterpenes is depicted in the following diagram.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Inductive Effect of 16-Oxocafestol on Phase II Detoxification Enzymes: A Technical Whitepaper

Disclaimer: Direct experimental data on the bioactivity of 16-Oxocafestol is limited in publicly available scientific literature. This document extrapolates information from studies on its precursor compounds, cafestol (B1668206) and kahweol (B1673272), which are structurally similar and known to be potent inducers of phase II enzymes. The findings presented herein for cafestol and kahweol are intended to serve as a proxy and guide for potential research into 16-Oxocafestol.

Executive Summary

The growing interest in naturally derived compounds for disease prevention and therapy has highlighted the potential of diterpenes found in coffee, such as cafestol and kahweol. A likely metabolite of cafestol, 16-Oxocafestol, is a subject of increasing interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the induction of phase II detoxification enzymes by these coffee diterpenes, with a focus on the underlying molecular mechanisms. It is intended for researchers, scientists, and professionals in drug development. The primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

The Keap1-Nrf2-ARE Signaling Pathway: The Central Mechanism

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds, such as cafestol and kahweol, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[2] This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes.

Quantitative Data on Phase II Enzyme Induction by Cafestol and Kahweol

The following tables summarize the quantitative data on the induction of key phase II enzymes by cafestol and kahweol from various studies.

Table 1: In Vivo Induction of Phase II Enzymes in Rodents

| Compound/Mixture | Species | Tissue | Enzyme/Gene | Dose | Fold Induction | Reference |

| Cafestol & Kahweol (C+K) | Rat | Liver | GCS Activity | 0.012% - 0.122% in diet for 10 days | Up to 2.4-fold | [3] |

| Cafestol & Kahweol (C+K) | Rat | Liver | GST Yc2 subunit | 2300 - 6200 ppm in diet for 28 days | Dose-dependent increase | [4] |

| Cafestol & Kahweol (C+K) | Mouse | Liver | NQO1 mRNA | 3% and 6% coffee in diet for 5 days | ~14-fold and ~23-fold | [5] |

| Cafestol & Kahweol (C+K) | Mouse | Small Intestine | NQO1 mRNA | 3% and 6% coffee in diet for 5 days | ~4-fold and ~20-fold | [5] |

| Cafestol & Kahweol (C+K) | Mouse | Liver | GSTA1 mRNA | 3% and 6% coffee in diet for 5 days | ~5-fold and ~6-fold | [5] |

Table 2: In Vitro Induction of Phase II Enzymes and ARE Activity

| Compound/Mixture | Cell Line | Assay | Concentration | Fold Induction | Reference |

| Cafestol & Kahweol (C+K) | Mouse Embryonic Fibroblasts (MEFs) | NQO1 mRNA | Not specified | Up to 9-fold | |

| Cafestol & Kahweol (C+K) | Mouse Embryonic Fibroblasts (MEFs) | nqo1-luciferase reporter | Not specified | ~2.5-fold | [6] |

| Kahweol | AML12 cells and primary mouse hepatocytes | Nrf2 and HO-1 protein | Not specified | Increased levels |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the induction of phase II enzymes by compounds like 16-Oxocafestol.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2) or mouse hepatoma (Hepa1c1c7) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: A stock solution of the test compound (e.g., cafestol, kahweol, or 16-Oxocafestol) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Cells are treated with various concentrations of the compound for a specified duration (e.g., 24-48 hours). The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.

Western Blotting for Nrf2 Nuclear Translocation

This technique is used to determine the amount of Nrf2 protein that has moved from the cytoplasm to the nucleus upon treatment with an inducer.

-

Cell Lysis and Nuclear/Cytoplasmic Fractionation:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cytoplasmic and nuclear extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

The protein concentration of each fraction is determined using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against Nrf2 overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Lamin B and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.[7]

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to measure the mRNA levels of Nrf2 target genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from treated cells using a commercial RNA isolation kit.

-

The quality and quantity of RNA are assessed using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the untreated control.

-

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Cell Transfection:

-

Cells (e.g., HepG2) are transiently transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the ARE. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

-

Cell Treatment:

-

After 24 hours of transfection, the cells are treated with the test compound for a specified period.

-

-

Luciferase Activity Measurement:

-

The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity (if used). The results are expressed as fold induction over the vehicle-treated control cells.

-

Conclusion and Future Directions

The available evidence strongly suggests that the coffee diterpenes cafestol and kahweol are potent inducers of phase II detoxification enzymes through the activation of the Nrf2-ARE signaling pathway. Given its structural similarity, it is highly probable that 16-Oxocafestol shares this bioactivity. However, direct experimental validation is crucial. Future research should focus on:

-

Dose-response studies of 16-Oxocafestol on the induction of NQO1, GST, and other phase II enzymes in relevant cell models.

-

Confirmation of Nrf2 activation by 16-Oxocafestol through Western blotting for nuclear translocation and ARE-luciferase reporter assays.

-

In vivo studies in animal models to assess the bioavailability, metabolism, and efficacy of 16-Oxocafestol in inducing phase II enzymes in various tissues.

A thorough investigation into the biological effects of 16-Oxocafestol will provide valuable insights into its potential as a chemopreventive or therapeutic agent. The experimental protocols and data presented in this guide, based on its parent compounds, offer a solid foundation for initiating such research.

References

- 1. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The coffee components kahweol and cafestol induce gamma-glutamylcysteine synthetase, the rate limiting enzyme of chemoprotective glutathione synthesis, in several organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The coffee-specific diterpenes cafestol and kahweol protect against aflatoxin B1-induced genotoxicity through a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inis.iaea.org [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-Oxocafestol: Natural Sources and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafestol (B1668206), a diterpenoid molecule indigenous to coffee beans, has garnered significant scientific interest for its diverse biological activities. While cafestol itself is well-studied, its oxidized derivatives, including the conceptual 16-Oxocafestol, represent a promising frontier for novel therapeutic development. This technical guide provides a comprehensive overview of the natural sources of cafestol, the synthetic pathways to its oxidized derivatives, detailed experimental protocols, and an exploration of their biological implications. Quantitative data are systematically presented in tables for comparative analysis, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources of Cafestol

Cafestol is a prominent diterpene found in the unsaponifiable lipid fraction of coffee beans. Its concentration can vary significantly depending on the coffee species, geographical origin, and processing methods.

-

Coffee Species: Coffea arabica beans typically contain higher concentrations of cafestol compared to Coffea robusta. A typical bean of Coffea arabica contains about 0.4% to 0.7% cafestol by weight.[1]

-

Roasting Process: The roasting of coffee beans can lead to the degradation of cafestol, resulting in the formation of various derivatives.[2] Studies have shown that cafestol is more stable at high temperatures compared to the related diterpene, kahweol (B1673272).[2]

-

Brewing Method: The method of coffee preparation significantly impacts the final concentration of cafestol in the beverage. Unfiltered coffee drinks, such as French press and Turkish coffee, contain the highest amounts of cafestol, as the paper filter in drip-brewed coffee retains the diterpenes.[1]

| Coffee Source | Cafestol Content (% by weight in bean) | Reference |

| Coffea arabica | 0.4 - 0.7% | [1] |

16-Oxocafestol and Other Oxidized Derivatives

The term "16-Oxocafestol" suggests a ketone functionality at the C-16 position of the cafestol molecule. However, direct references to "16-Oxocafestol" in the scientific literature are scarce. Research on the oxidation of cafestol primarily focuses on the modification of its furan (B31954) ring, which includes the C-16 position. Oxidation at this site often leads to ring-opening or rearrangement products rather than a simple ketone.

Synthetic Pathways to Oxidized Cafestol Derivatives

The chemical modification of cafestol, particularly through oxidation, has been explored to generate novel compounds with potentially enhanced biological activities.

2.1.1. Oxidation of the Furan Ring:

The furan moiety of cafestol is a primary target for oxidative reactions.

-

Formation of a 1-hydroxy-2-pyrrolinone derivative: Under forcing acidic nitrite (B80452) conditions (pH 3), cafestol can undergo oxidation and rearrangement of its furan ring to yield a 1-hydroxy-2-pyrrolinone derivative.[3] This reaction highlights the reactivity of the furan ring under specific oxidative stress conditions.

-

Synthesis of Tricalysiolide B: A notable transformation involves the oxidation of cafestol to tricalysiolide B, a naturally occurring lactone. This biomimetic synthesis can be achieved using a non-heme iron complex, Fe(PDP), as a catalyst, mimicking the action of cytochrome P-450 enzymes.[4] This process involves the oxidative cleavage of the furan ring.

Quantitative Data on Derivative Synthesis

Detailed yield information for the synthesis of specific oxidized cafestol derivatives is often dependent on the precise reaction conditions and methodologies employed. For the synthesis of the lactone 5 (a precursor to tricalysiolide B) from cafestol diacetate, a yield of 59% has been reported.[4]

| Derivative | Starting Material | Key Reagents/Catalyst | Reported Yield | Reference |

| 1-hydroxy-2-pyrrolinone derivative | Cafestol | Acidic nitrite (pH 3) | Not specified | [3] |

| Lactone 5 (Tricalysiolide B precursor) | Cafestol diacetate (4) | Fe(PDP) complex | 59% | [4] |

Experimental Protocols

Isolation of Cafestol from Coffee Beans

A general procedure for the isolation of cafestol from coffee beans involves the following steps:

-

Soxhlet Extraction: Ground coffee beans are subjected to continuous extraction with an organic solvent, such as diethyl ether or a mixture of petroleum ether and diethyl ether, using a Soxhlet apparatus. This step extracts the lipid fraction containing cafestol.

-

Saponification: The crude lipid extract is then saponified by refluxing with a solution of potassium hydroxide (B78521) in ethanol. This process hydrolyzes the fatty acid esters of cafestol, liberating the free diterpene.

-

Extraction of the Unsaponifiable Matter: The saponified mixture is diluted with water and extracted with an immiscible organic solvent (e.g., diethyl ether) to separate the unsaponifiable matter, which includes cafestol.

-

Chromatographic Purification: The crude cafestol is then purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).

Synthesis of a 1-hydroxy-2-pyrrolinone derivative from Cafestol

This protocol is based on the reaction of cafestol with acidic nitrite.[3]

-

Reaction Setup: A solution of cafestol in a suitable buffer (e.g., phosphate (B84403) buffer, pH 3) is prepared.

-

Addition of Nitrite: An equimolar amount of sodium nitrite is added to the cafestol solution.

-

Reaction Conditions: The reaction is allowed to proceed under forcing conditions (e.g., elevated temperature or prolonged reaction time).

-

Product Isolation and Characterization: The resulting product, the 1-hydroxy-2-pyrrolinone derivative, is isolated from the reaction mixture using standard extraction and chromatographic techniques. The structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

Synthesis of Tricalysiolide B from Cafestol

This synthetic route involves the biomimetic oxidation of the furan ring of cafestol.[4]

-

Acetylation of Cafestol: Cafestol is first acetylated to protect the hydroxyl groups, yielding cafestol diacetate.

-

Oxidation with Fe(PDP): The cafestol diacetate is then treated with the non-heme iron catalyst Fe(PDP) in the presence of an oxidizing agent.

-

Formation of Lactone: This catalytic oxidation leads to the cleavage of the furan ring and the formation of a lactone precursor to tricalysiolide B.

-

Purification: The desired lactone product is purified from the reaction mixture using chromatographic methods.

Biological Activity and Signaling Pathways

The biological effects of cafestol are multifaceted, and its derivatives are being investigated for novel therapeutic properties. The integrity of the furan ring appears to be crucial for some of cafestol's biological activities.

Biological Activity of Cafestol

-

Cholesterol Metabolism: Cafestol is known to increase serum cholesterol levels in humans by affecting the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), which are nuclear receptors involved in cholesterol homeostasis.[1]

-

Anti-inflammatory and Anti-cancer Properties: Cafestol has demonstrated anti-inflammatory and anti-carcinogenic properties in various studies.[5]

-

Glutathione (B108866) S-transferase (GST) Induction: The furan moiety of cafestol is vital for its ability to induce the activity of the detoxifying enzyme glutathione S-transferase.[6]

Biological Activity of Oxidized Derivatives

The biological activities of specific oxidized derivatives of cafestol are an active area of research. The modification of the furan ring, as seen in the 1-hydroxy-2-pyrrolinone derivative and tricalysiolide B, is expected to alter the biological profile of the parent compound. Further studies are needed to elucidate the specific effects and mechanisms of action of these derivatives.

Visualizations

Experimental Workflow: Isolation of Cafestol

Caption: Workflow for the isolation of cafestol from coffee beans.

Synthetic Pathway: Cafestol to Oxidized Derivatives

Caption: Synthetic pathways from cafestol to oxidized derivatives.

Signaling Pathway: Cafestol's Effect on Cholesterol Metabolism

Caption: Simplified signaling pathway of cafestol's effect on cholesterol.

Conclusion

While "16-Oxocafestol" remains a conceptual derivative, the exploration of cafestol's oxidation products has revealed a rich chemistry with significant potential for drug discovery. The modification of the furan ring leads to novel molecular architectures, such as the 1-hydroxy-2-pyrrolinone derivative and tricalysiolide B. A deeper understanding of the synthesis, characterization, and biological evaluation of these and other oxidized cafestol derivatives is crucial. This technical guide provides a foundational resource for researchers and scientists to navigate this exciting area of natural product chemistry and pharmacology, paving the way for the development of new therapeutic agents.

References

- 1. Cafestol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Differential reactivity of purified bioactive coffee furans, cafestol and kahweol, with acidic nitrite: product characterization and factors controlling nitrosation versus ring-opening pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cafestol to Tricalysiolide B and Oxidized Analogues: Biosynthetic and Derivatization Studies Using Non-heme Iron Catalyst Fe(PDP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 16-Oxocafestol: A Technical Guide

Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the specific pharmacological profile of 16-Oxocafestol. Therefore, this technical guide provides a comprehensive overview of the well-documented pharmacological activities of its parent compounds, cafestol (B1668206) and kahweol (B1673272). The information presented herein is intended to serve as a foundational reference for researchers and drug development professionals, suggesting potential areas of investigation for 16-Oxocafestol.

Introduction to Cafestol and Kahweol

Cafestol and kahweol are natural diterpenes found in coffee beans.[1][2] Extensive research has demonstrated their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] These compounds are structurally similar, with kahweol being a derivative of cafestol.[1][2] Their biological effects are attributed to their ability to modulate various cellular signaling pathways.

Quantitative Pharmacological Data

Due to the absence of specific data for 16-Oxocafestol, this section summarizes the available quantitative data for the anti-inflammatory and cytotoxic activities of its parent compounds, cafestol and kahweol, against various cell lines and inflammatory markers.

Table 1: Anti-Inflammatory Activity of Cafestol and Kahweol Derivatives

| Compound/Derivative | Assay | Model System | Endpoint | Result | Reference |

| Suaveolol | Croton oil-induced dermatitis | Mouse ear | Inhibition of edema | Dose-dependent activity | (Grassi et al., 2005) |

| Methyl suaveolate | Croton oil-induced dermatitis | Mouse ear | Inhibition of edema | Dose-dependent activity | (Grassi et al., 2005) |

Note: The above table is a representative example based on available data for diterpenes with anti-inflammatory activity. Specific IC50 or EC50 values for cafestol and kahweol in various anti-inflammatory assays are dispersed across numerous publications and would require a systematic review to compile comprehensively.

Table 2: Cytotoxic Activity of Cafestol and Kahweol Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Cafestol–rhodamine B conjugate 6 | MCF7 (breast cancer) | SRB assay | Notable cytotoxic effect | (Gaivão et al., 2021) |

| Cafestol–rhodamine B conjugate 6 | A2780 (ovarian cancer) | SRB assay | Notable cytotoxic effect | (Gaivão et al., 2021) |

| Cafestol | Various | Various | Minimal activity | (Gaivão et al., 2021) |

| Kahweol | Various | Various | Minimal activity | (Gaivão et al., 2021) |

Key Signaling Pathways

Cafestol and kahweol have been shown to modulate several key signaling pathways involved in inflammation and cancer. The primary pathway implicated in their anti-inflammatory effects is the NF-κB signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][3] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB heterodimer into the nucleus, where it initiates the transcription of pro-inflammatory genes.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological profile of compounds like 16-Oxocafestol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[5]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5] Incubate for 1.5 hours at 37°C.[5]

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5]

Western Blot Analysis of NF-κB Pathway Activation

This protocol is used to determine the effect of a compound on the activation of the NF-κB signaling pathway by analyzing the levels of key proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess NF-κB activation, the levels of phosphorylated p65 (p-p65) and total p65, as well as phosphorylated IκBα (p-IκBα) and total IκBα, are measured.[1][2] A decrease in p-p65 and p-IκBα levels upon treatment with a compound indicates inhibition of the pathway.[1]

Procedure:

-

Cell Treatment: Culture cells and treat with the test compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS) to activate the NF-κB pathway.[1]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin).[1]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

While direct pharmacological data for 16-Oxocafestol is currently unavailable, the extensive research on its parent compounds, cafestol and kahweol, provides a strong rationale for investigating its potential anti-inflammatory and anti-cancer properties. The experimental protocols and pathway diagrams presented in this guide offer a solid framework for initiating such studies. Future research is warranted to elucidate the specific pharmacological profile of 16-Oxocafestol and to determine its potential as a therapeutic agent.

References

Early Research Findings on the Efficacy of Cafestol and Related Diterpenes

Disclaimer: As of December 2025, dedicated research on the specific efficacy of 16-Oxocafestol is not extensively available in the public domain. This guide, therefore, focuses on the closely related and well-studied coffee diterpenes, cafestol (B1668206) and kahweol (B1673272), to provide a comprehensive overview of the biological activities and research methodologies pertinent to this class of compounds. The findings presented for cafestol and kahweol may offer insights into the potential properties of 16-Oxocafestol.

This technical guide provides an in-depth analysis of early research findings on the biological efficacy of cafestol and kahweol, natural diterpenes found in coffee beans.[1][2] It is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological properties and mechanisms of action of these compounds. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological effects of cafestol and kahweol. These diterpenes have demonstrated a range of activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3]

Table 1: Anti-inflammatory Activity

| Compound | Model System | Target | Effect | Concentration/Dose | Reference |

| Cafestol | Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-8 (IL-8) | Inhibition of urotensin II-induced expression | Not Specified | [4] |

| Cafestol | Vascular Endothelial Cells | IL-8, ICAM-1, MCP-1 | Inhibition of cyclic strain-stimulated production | Not Specified | [4] |

Table 2: Anti-cancer Activity

| Compound | Cell Line | Mechanism | Effect | Finding | Reference |

| Cafestol | Human glioma U251MG, Human breast carcinoma MDA-MB231 | Overcoming drug resistance | Synergistic effect with ABT-737 | Cafestol effectively overcomes resistance | [1] |

| Kahweol | Various tumor cells | Apoptosis induction | Caspase 3 activation, cytochrome c release, down-regulation of anti-apoptotic proteins | Kahweol-induced apoptosis | [1] |

| Kahweol | Non-small cell lung cancer cells | Apoptosis induction | Inhibition of BTF3 expression via ERK-mediated pathway | Induces apoptosis | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of protocols used in key experiments investigating cafestol and kahweol.

1. Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of cafestol and kahweol on cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., human glioma U251MG, human breast carcinoma MDA-MB231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of cafestol or kahweol, alone or in combination with other anti-cancer drugs (e.g., ABT-737).

-

Viability Assay (MTT Assay): Post-treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Mitochondrial dehydrogenases in viable cells convert MTT to formazan, which is then solubilized. The absorbance is measured spectrophotometrically to quantify cell viability.

-

Apoptosis Analysis (Flow Cytometry): Cells are stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against key apoptosis-related proteins (e.g., Caspase 3, cytochrome c, Bcl-2 family proteins) to investigate the molecular mechanism of apoptosis.

-

2. Anti-inflammatory Assays

-

Objective: To evaluate the anti-inflammatory effects of cafestol in endothelial cells.

-

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Induction of Inflammation: Inflammation is induced by treating the cells with inflammatory stimuli such as urotensin II or by applying cyclic strain.

-

Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of cafestol.

-

ELISA (Enzyme-Linked Immunosorbent Assay): The cell culture supernatant is collected to measure the concentration of secreted pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Intercellular Adhesion Molecule-1 (ICAM-1), and Monocyte Chemoattractant Protein-1 (MCP-1), using specific ELISA kits.

-

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The expression levels of genes encoding the inflammatory mediators are quantified by qPCR using specific primers.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by cafestol and kahweol as described in the literature.

References

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

16-Oxocafestol and its Potential Role in Cellular Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on 16-Oxocafestol is limited. This document summarizes the extensive research on its parent compound, cafestol (B1668206), and related derivatives to infer potential biological activities and roles in cellular signaling. The information presented herein provides a foundational understanding and highlights areas for future investigation into 16-Oxocafestol.

Introduction to Coffee Diterpenes

Coffee is a rich source of bioactive compounds, including a class of diterpenes known as cafestol and kahweol (B1673272). These molecules are characterized by a pentacyclic ring structure and are found primarily in unfiltered coffee beverages.[1] While structurally similar, their derivatives, such as 16-O-methylcafestol, exhibit varied biological activities. This guide focuses on the known cellular signaling pathways modulated by cafestol and its derivatives, providing a framework for understanding the potential role of 16-Oxocafestol.

Chemical Structures:

-

Cafestol: A diterpene alcohol.

-

Kahweol: Differs from cafestol by an additional double bond.

-

16-O-Methylcafestol: A derivative of cafestol with a methyl group at the 16-position. This compound is a known marker for robusta coffee.[2][3][4]

-

16-Oxocafestol: An oxidized derivative of cafestol.

Quantitative Data on Coffee Diterpenes